molecular formula C15H15NO2S B15329793 4-Methyl-N-(3-methylbenzylidene)benzenesulfonamide

4-Methyl-N-(3-methylbenzylidene)benzenesulfonamide

Cat. No.: B15329793
M. Wt: 273.4 g/mol
InChI Key: LLIHKFMPZOHNCC-LFIBNONCSA-N
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Description

4-Methyl-N-(3-methylbenzylidene)benzenesulfonamide is a chemical compound with the molecular formula C15H15NO2S and a molecular weight of 273.35 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Methyl-N-(3-methylbenzylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 3-methylbenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

4-Methyl-N-(3-methylbenzylidene)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyl-N-(3-methylbenzylidene)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(3-methylbenzylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-Methyl-N-(3-methylbenzylidene)benzenesulfonamide can be compared with other similar compounds, such as:

    Benzenesulfonamide: A simpler sulfonamide compound with similar chemical properties but lacking the methyl and benzylidene groups.

    4-Methylbenzenesulfonamide: Similar to the target compound but without the benzylidene group.

    N-(3-methylbenzylidene)benzenesulfonamide: Lacks the methyl group on the benzenesulfonamide ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

(NE)-4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide

InChI

InChI=1S/C15H15NO2S/c1-12-6-8-15(9-7-12)19(17,18)16-11-14-5-3-4-13(2)10-14/h3-11H,1-2H3/b16-11+

InChI Key

LLIHKFMPZOHNCC-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC(=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC(=C2)C

Origin of Product

United States

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